2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile
Overview
Description
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile, also known as CP-724714, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor protein that is overexpressed in various types of cancer, including breast, ovarian, gastric, and lung cancer. The overexpression of HER2 is associated with increased cell proliferation, survival, and invasion, making it an attractive target for cancer therapy.
Mechanism of Action
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile exerts its anticancer effects by binding to the intracellular domain of HER2 and inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and migration.
Biochemical and Physiological Effects
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile has been shown to induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile has several advantages as a research tool, including its high potency and selectivity for HER2. However, it also has limitations, such as its poor solubility and bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several potential future directions for research on 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile. One area of interest is the development of more potent and selective HER2 inhibitors that can overcome the limitations of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile. Another area of interest is the investigation of the use of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, the role of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile in the treatment of other HER2-overexpressing cancers, such as ovarian and gastric cancer, warrants further investigation.
Scientific Research Applications
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile can inhibit the growth of HER2-overexpressing cancer cells in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile in patients with HER2-positive breast cancer.
properties
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)pyridine-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5S/c10-1-2-15-9-7(5-12)3-6(4-11)8(13)14-9/h3H,2H2,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVLMTMFFSPBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)SCC#N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[(cyanomethyl)sulfanyl]pyridine-3,5-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.